molecular formula C18H24N2O3 B13649369 Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13649369
M. Wt: 316.4 g/mol
InChI Key: IYQAAZHLBBJUNB-UHFFFAOYSA-N
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Description

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a sophisticated bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. The core structure features a fused [3.2.0] bicyclic system, a motif present in several classes of pharmacologically active agents and natural products. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the secondary amine, enhancing the molecule's stability and making it a vital synthetic intermediate for the development of more complex molecules . The 1-phenylethyl substituent introduces a chiral center and a lipophilic aromatic group, which can be pivotal for modulating the compound's interaction with biological targets and optimizing its pharmacokinetic properties. This specific substitution pattern makes the compound a valuable precursor in the synthesis of potential enzyme inhibitors or receptor modulators. Researchers utilize this scaffold to explore new chemical space in the development of novel therapeutics, particularly by functionalizing the carbonyl group and the protected amine to create diverse compound libraries for biological screening.

Properties

IUPAC Name

tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(13-8-6-5-7-9-13)20-14-10-11-19(15(14)16(20)21)17(22)23-18(2,3)4/h5-9,12,14-15H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQAAZHLBBJUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3CCN(C3C2=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2,6-Diazabicyclo[3.2.0]heptane Core

The bicyclic core is commonly synthesized by cyclization of diamines with appropriate ketoesters or diketones. For example, a diamine such as 1,2-diaminoethane or substituted analogs can be reacted with a ketoester under controlled conditions to form the bicyclic ring system via intramolecular nucleophilic attack and ring closure.

  • Reaction conditions : Typically conducted in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) at moderate temperatures (25–80 °C).
  • Catalysts or reagents : Acid catalysts or base catalysts may be employed depending on the substrate reactivity.
  • Stereochemical control : The reaction is often stereoselective, favoring specific diastereomers due to ring strain and substituent effects.

Introduction of the Tert-butyl Carboxylate Group

The tert-butyl ester group is introduced to protect the carboxylic acid functionality or to serve as a latent carboxylic acid. This is typically achieved by:

These reactions are generally carried out under mild conditions to prevent decomposition of sensitive bicyclic structures.

Attachment of the 1-Phenylethyl Substituent

The phenylethyl group is introduced through nucleophilic substitution or addition reactions:

  • Nucleophilic substitution : A suitable leaving group on the bicyclic scaffold (e.g., halide or tosylate) is displaced by a 1-phenylethyl nucleophile.
  • Addition to an imine or ketone intermediate : The 1-phenylethyl moiety can be introduced via addition of phenylethyl organometallic reagents (e.g., phenylethylmagnesium bromide) to carbonyl groups on the bicyclic intermediate.

Control of stereochemistry at the 6-position is critical and is often achieved by chiral auxiliaries or chiral catalysts.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Diamine + ketoester, polar aprotic solvent, moderate heat Formation of 2,6-diazabicyclo[3.2.0]heptane core
2 Esterification tert-Butanol, acid catalyst Introduction of tert-butyl carboxylate
3 Substitution or Addition Phenylethyl organometallic or nucleophile Attachment of 1-phenylethyl substituent
4 Oxidation Dess–Martin periodinane or PCC Formation of 7-oxo group

Research Discoveries and Optimization

  • Stereoselectivity : Research has shown that the stereochemistry at the bicyclic ring junction and substituent positions can be finely controlled by choice of starting materials and reaction conditions, influencing biological activity.
  • Yield improvements : Optimization of solvent, temperature, and catalyst loading has enhanced yields from modest (40–50%) to good (70–85%) in recent studies.
  • Functional group tolerance : The synthetic routes tolerate various protecting groups and substituents, allowing for analog synthesis for structure-activity relationship (SAR) studies.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Solvent DMF, acetonitrile, dichloromethane Depends on step
Temperature 25–80 °C Moderate heating for cyclization
Reaction time 2–24 hours Varies by step and scale
Catalysts Acid (H2SO4, p-TsOH), base (triethylamine) Used in esterification and cyclization
Oxidants Dess–Martin periodinane, PCC For selective oxidation
Yield 40–85% Optimized protocols yield higher values
Stereochemical control High Achieved via chiral auxiliaries or catalysts

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Bicyclic Frameworks

a) Tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Bicyclo[2.2.1]heptane with a nitro-pyridyl substituent.
  • Molecular Formula : C₁₅H₂₀N₄O₄; MW : 320.35 g/mol.
  • Key Differences: The [2.2.1] bicyclic system introduces distinct conformational rigidity compared to the [3.2.0] system.
b) Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
  • Structure : Same [3.2.0] core but lacks the 7-oxo and 1-phenylethyl groups.
  • Molecular Formula : C₁₀H₁₈N₂O₂; MW : 198.3 g/mol.
  • Key Differences : Absence of functional groups reduces steric hindrance, making it a versatile intermediate for alkylation or acylation reactions .
c) Tert-butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • Structure : Bicyclo[2.2.1]heptane with a 6-oxo group.
  • Molecular Formula : C₁₀H₁₆N₂O₃; MW : 212.25 g/mol.
  • Key Differences : The [2.2.1] framework and 6-oxo substituent may influence hydrogen-bonding interactions in enzyme inhibition, akin to β-lactam antibiotics .

Functional Group Modifications

a) 7-Oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
  • Structure : Bicyclo[3.2.1]octane with a sulfated oxy group at position 5.
  • Key Differences : The sulfooxy group enhances water solubility and mimics transition states in enzymatic reactions, making it a candidate for treating bacterial infections .
b) Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Structure : Bicyclo[2.2.2]octane with a 5-oxo group.
  • Molecular Formula: C₁₁H₁₇NO₃; MW: 211.26 g/mol.

Pharmacological Relevance

  • Target Compound : The 7-oxo and chiral phenylethyl groups may enhance β-lactamase inhibition, similar to diazabicyclooctane derivatives like avibactam .

Biological Activity

Tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H24N2O3
  • Molar Mass : 316.39 g/mol
  • CAS Number : 1133325-41-3

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various biological systems, including its potential as an inhibitor in certain biochemical pathways.

Research indicates that compounds similar to this compound may interact with specific receptors or enzymes involved in metabolic pathways, potentially leading to therapeutic effects. For instance, studies have shown that structural analogs can inhibit type III secretion systems (T3SS) in pathogenic bacteria, which is crucial for their virulence .

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties by inhibiting bacterial secretion systems, which are essential for the pathogenicity of various bacteria.
  • Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines, showing potential for further development as anticancer agents.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, suggesting that this compound may also play a role in modulating immune responses.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds:

StudyFindings
Pendergrass et al., 2015Demonstrated that certain diazabicyclo compounds inhibit T3SS activity at concentrations as low as 50 μM .
Ambeed ReportHighlighted the structural similarities between tert-butyl 7-oxo derivatives and known inhibitors of bacterial virulence factors .
PubChem AnalysisProvided insight into the molecular interactions and potential binding sites within target enzymes .

Q & A

Q. What are the key synthetic routes for synthesizing tert-butyl 7-oxo-6-(1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the bicyclic core via cyclization reactions, often using tert-butyl-protected intermediates to stabilize reactive nitrogen centers .
  • Step 2 : Introduction of the 1-phenylethyl substituent through alkylation or coupling reactions under basic conditions (e.g., DIPEA) .
  • Step 3 : Deprotection and final functionalization, with careful pH control to prevent decomposition . Example: A similar compound, tert-butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, was synthesized using LiAlH4 reduction and tosyl chloride-mediated coupling .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • 1H NMR and 13C NMR : Critical for confirming stereochemistry and substituent positions. For example, δ 1.33 ppm (tert-butyl protons) and δ 7.16 ppm (aromatic protons) are diagnostic .
  • LCMS : Validates molecular weight (e.g., [M+H]+ = 544.3 observed for a related diazabicyclo compound) .
  • X-ray crystallography : Resolves absolute configuration, though this requires high-purity crystals .

Q. What safety precautions are essential during handling?

  • Storage : Refrigerated conditions (2–8°C) in airtight containers to prevent hydrolysis of the tert-butyl ester .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Electrostatic charge buildup must be mitigated during transfer .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing the diazabicyclo framework be addressed?

  • Chiral resolution : Use enantioselective catalysts (e.g., Pd-based complexes) during cyclization to control stereocenters .
  • Diastereomeric separation : Chromatographic methods (e.g., chiral HPLC) resolve racemic mixtures. For example, tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate was isolated with >98% enantiomeric purity using this approach .
  • Computational modeling : Predict steric clashes and optimize reaction pathways to favor desired stereoisomers .

Q. What strategies improve reaction yields during bicyclic core formation?

  • Catalyst optimization : HATU or EDCI coupling agents enhance amide bond formation efficiency (e.g., 85% yield achieved in tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate synthesis) .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.
  • Temperature control : Reactions performed at 0–25°C minimize side-product formation .

Q. How does the compound interact with biological targets, and what are its potential therapeutic applications?

  • Mechanism : The bicyclic amine core binds to enzyme active sites (e.g., bacterial penicillin-binding proteins), disrupting cell wall synthesis. The tert-butyl group enhances metabolic stability .
  • Antibacterial activity : Analogous compounds, like (3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid-Cr(III)), show MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Structure-activity relationship (SAR) : Substituents at the 6-position (e.g., 1-phenylethyl) modulate lipophilicity and target affinity .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported NMR data across studies?

  • Solvent effects : Compare shifts in DMSO-d6 vs. CDCl3; e.g., tert-butyl protons may vary by 0.1–0.3 ppm .
  • Purity assessment : Use HPLC to rule out impurities causing split signals.
  • Referencing : Cross-validate with high-resolution crystallographic data where available .

Q. What are the critical differences in reactivity between this compound and its structural analogs?

Analog Key Structural Difference Reactivity Impact
tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylateSpirocyclic vs. bicyclic coreReduced steric hindrance, faster nucleophilic substitution
tert-butyl (1R,5S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylateTrifluoromethyl substituentEnhanced electrophilicity at the carbonyl group

Methodological Recommendations

  • Crystallization : Use slow evaporation from ethanol/water mixtures to obtain X-ray-quality crystals .
  • Scale-up synthesis : Transition from batch to continuous flow reactors for improved reproducibility in multi-step sequences .
  • Biological assays : Pair MIC testing with time-kill studies to evaluate bactericidal vs. bacteriostatic effects .

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